GNE-955
描述
Structure
3D Structure
属性
IUPAC Name |
(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBWUTAWSOLPQI-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-955: A Technical Guide to a Potent Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and preclinical characterization of GNE-955, a potent and orally bioavailable pan-Pim kinase inhibitor. This document details the quantitative biochemical and cellular activity, pharmacokinetic properties, and the underlying experimental protocols for its evaluation.
Introduction
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell survival, proliferation, and metabolism.[1][2] Overexpressed in various hematologic malignancies and solid tumors, including multiple myeloma and acute myeloid leukemia, the Pim kinases represent a compelling therapeutic target for cancer.[1][2] this compound emerged from a lead optimization program aimed at developing a pan-Pim inhibitor with improved oral bioavailability while maintaining high potency against all three isoforms.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: Biochemical Potency of this compound against Pim Kinases
| Kinase | Ki (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
Data sourced from MedChemExpress.[3]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) |
| MM.1S | Proliferation | 0.5 |
Data sourced from MedChemExpress.[3]
Table 3: In Vivo Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Clearance | 34 mL/min/kg |
| Oral Bioavailability | Good (Specific value not publicly available) |
Data sourced from a review on pan-Pim inhibitors.[1]
Signaling Pathway and Mechanism of Action
Pim kinases are constitutively active and their expression is primarily regulated at the transcriptional level by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][5] Once expressed, Pim kinases phosphorylate a range of downstream substrates involved in cell cycle progression and apoptosis. This compound exerts its anti-tumor effects by inhibiting the kinase activity of all three Pim isoforms, thereby preventing the phosphorylation of key downstream targets. This leads to the suppression of pro-survival signals and induction of apoptosis in cancer cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GNE-955: A Technical Guide to a Potent Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-955 is a highly potent, orally bioavailable, pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1] Developed as a potential therapeutic agent for hematologic cancers such as multiple myeloma and leukemia, this compound exhibits picomolar to nanomolar inhibitory activity against all three Pim kinase isoforms.[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and detailed methodologies related to this compound, intended to serve as a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is an azaindazole derivative with the following chemical properties:
| Property | Value |
| Chemical Formula | C22H24N8O |
| Molecular Weight | 416.48 g/mol |
| CAS Number | 1527523-39-2 |
| SMILES | CC1=CN=CC(C2=CC3=C(C=NN3C4=CC=C(OC)C(N5CCC--INVALID-LINK--C5)=N4)C=N2)=N1 |
Mechanism of Action and Signaling Pathway
Pim kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various cancers.[1] this compound exerts its anti-tumor effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3, thereby modulating downstream signaling pathways that control cell cycle progression and apoptosis.
One of the primary mechanisms of Pim kinases is the phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases leads to its inactivation and sequestration, preventing it from promoting apoptosis. By inhibiting Pim kinases, this compound prevents the phosphorylation of BAD, allowing it to promote cell death in cancer cells.
Furthermore, Pim kinases are known to phosphorylate and activate proteins involved in cap-dependent translation, such as 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). Inhibition of Pim kinases by this compound leads to a decrease in the phosphorylation of 4E-BP1, which in turn inhibits protein synthesis and cell growth.
Below is a diagram illustrating the simplified signaling pathway affected by this compound.
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Kᵢ (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.110 |
| Pim-3 | 0.080 |
Data from MedChemExpress.[2]
Table 2: Cellular Activity
| Cell Line | Assay | IC₅₀ (µM) |
| MM.1S (Multiple Myeloma) | Proliferation | 0.5 |
Data from MedChemExpress.[2]
Table 3: In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Clearance | 34 mL/min/kg |
| Oral Exposure | Good |
Data from Chemsrc.
Experimental Protocols
The following are representative protocols for the evaluation of this compound.
Pim Kinase Inhibition Assay (Biochemical)
This protocol describes a common method for determining the inhibitory activity of a compound against a purified kinase.
Caption: General workflow for a biochemical kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Prepare a reaction buffer containing a purified recombinant Pim kinase (Pim-1, Pim-2, or Pim-3), a fluorescently labeled substrate peptide, and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add the kinase/substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add a fluorescently labeled antibody that specifically binds to the phosphorylated substrate.
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of this compound.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the growth of cancer cell lines.
Detailed Methodology:
-
Cell Culture:
-
Culture MM.1S multiple myeloma cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
Detection:
-
Add a reagent to measure cell viability, such as a tetrazolium salt (e.g., MTS or WST-1) or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Calculate the IC₅₀ value by fitting the dose-response curve.
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for assessing the pharmacokinetic properties of this compound in a preclinical animal model.
Detailed Methodology:
-
Animal Dosing:
-
Administer this compound to rats either orally (PO) or intravenously (IV) at a specific dose.
-
-
Sample Collection:
-
Collect blood samples at various time points after dosing.
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound using a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.
-
Synthesis Overview
This compound is synthesized as a 5-azaindazole derivative. The core structure is typically assembled through a multi-step process involving the formation of the azaindazole ring, followed by the coupling of the various substituents. A key step in the synthesis of related compounds involves a Suzuki coupling to introduce aromatic groups at specific positions on the indazole core.[1]
Conclusion
This compound is a potent and selective pan-Pim kinase inhibitor with promising anti-cancer properties, particularly in the context of hematologic malignancies. Its favorable in vitro and in vivo profiles make it a valuable tool for further research into the role of Pim kinases in cancer and as a potential lead compound for the development of novel cancer therapeutics. This guide provides a foundational understanding of this compound for researchers and drug development professionals.
References
GNE-955: A Potent Pan-Inhibitor of Pim Kinases for Oncological Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of GNE-955, a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). The Pim kinases are crucial mediators in various signaling pathways that regulate cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of several hematological malignancies and solid tumors. This compound demonstrates picomolar to nanomolar inhibitory activity against all three Pim isoforms. This document details the biochemical and cellular activity of this compound, provides comprehensive experimental protocols for its evaluation, and illustrates the pertinent signaling pathways and experimental workflows.
Introduction to Pim Kinases and this compound
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are not regulated by phosphorylation but are primarily controlled at the level of transcription, translation, and protein stability.[2] They play a significant role in cytokine-mediated signaling pathways, such as the JAK/STAT pathway, and are downstream effectors of various growth factor receptors.[3][4] The overexpression of Pim kinases has been identified as a key driver in several cancers, including multiple myeloma and certain leukemias, making them attractive therapeutic targets.[5][6]
This compound is a novel 5-azaindazole derivative identified as a potent, pan-Pim kinase inhibitor.[5][6] Its development was aimed at achieving high inhibitory potency across all three Pim isoforms while optimizing for favorable pharmacokinetic properties.[5][6]
Mechanism of Action and Signaling Pathway
Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle regulator p21, and components of the mTOR signaling pathway, such as 4E-BP1 and S6 ribosomal protein.[7][8] By phosphorylating and inactivating BAD, Pim kinases promote cell survival.[7][8] Their influence on the mTOR pathway contributes to enhanced protein translation and cell growth.
This compound functions as an ATP-competitive inhibitor, binding to the hinge region of the Pim kinase active site.[5] By blocking the binding of ATP, this compound effectively inhibits the phosphorylation of downstream substrates, thereby inducing apoptosis and inhibiting proliferation in cancer cells that are dependent on Pim kinase activity.[7][8]
Caption: Pim Kinase Signaling Pathway and this compound Inhibition.
Quantitative Data
The inhibitory activity of this compound has been characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against Pim Kinases
| Target | Kᵢ (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
Data sourced from MedchemExpress.[7]
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time (hours) |
| MM.1S (Multiple Myeloma) | CellTiter-Glo | 0.5 | 72 |
Data sourced from MedchemExpress.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.[5]
Pim Kinase Biochemical Assay (Generic Protocol)
This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Kᵢ) of a compound against a Pim kinase.
-
Reagents and Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP.
-
Peptide substrate (e.g., a BAD-derived peptide).
-
This compound (or other test inhibitor) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare a reaction mixture containing the Pim kinase and the peptide substrate in kinase buffer.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be close to the Kₘ for each enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for a further 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol details the measurement of cell viability in a multiple myeloma cell line (MM.1S) treated with this compound.
-
Reagents and Materials:
-
MM.1S cells.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
This compound serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Opaque-walled 96-well plates.
-
-
Procedure:
-
Seed MM.1S cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with serial dilutions of this compound (final DMSO concentration should be ≤ 0.1%). Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for this compound Cellular Proliferation Assay.
Conclusion
This compound is a highly potent, pan-Pim kinase inhibitor with significant potential as a research tool for investigating the role of Pim kinases in cancer and other diseases. Its well-characterized biochemical and cellular activities, coupled with the detailed experimental protocols provided herein, offer a solid foundation for researchers and drug development professionals to further explore its therapeutic applications. The provided diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and practical implementation of assays involving this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
GNE-955: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which comprises three highly homologous serine/threonine kinases: PIM-1, PIM-2, and PIM-3.[1] These kinases are crucial regulators of cell survival, proliferation, and metabolism, and their overexpression is implicated in various hematologic malignancies and solid tumors, including multiple myeloma and certain leukemias.[1][2] this compound exerts its anti-neoplastic effects by suppressing the catalytic activity of all three PIM isoforms, leading to the modulation of key downstream signaling pathways that control apoptosis and protein synthesis. This guide provides an in-depth overview of the core downstream signaling mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is a competitive inhibitor that targets the ATP-binding pocket of the PIM kinases.[3] By blocking the binding of ATP, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals mediated by this kinase family.
Quantitative Data Summary
The inhibitory activity of this compound against the PIM kinases and its anti-proliferative effects have been quantified in various assays.
| Parameter | PIM-1 | PIM-2 | PIM-3 | MM.1S Cells |
| Ki (nM) | 18 | 110 | 8 | - |
| IC50 (µM) | - | - | - | 0.5 |
Table 1: Inhibitory constants (Ki) of this compound for the three PIM kinase isoforms and the half-maximal inhibitory concentration (IC50) for the proliferation of the multiple myeloma cell line MM.1S.
Downstream Signaling Pathways
This compound's inhibition of PIM kinases leads to the modulation of two primary downstream signaling cascades: the apoptosis pathway via regulation of BAD phosphorylation, and the mTOR pathway, which governs protein synthesis.
Regulation of Apoptosis via BAD Phosphorylation
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis. BAD (Bcl-2-associated death promoter) is a pro-apoptotic member of this family that, in its unphosphorylated state, binds to and inactivates the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell death. PIM kinases directly phosphorylate BAD at multiple serine residues, most notably Ser112. This phosphorylation event creates a binding site for the 14-3-3 protein, which sequesters BAD in the cytoplasm and prevents it from interacting with Bcl-2/Bcl-xL at the mitochondrial membrane. By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, leading to its accumulation at the mitochondria, subsequent inactivation of anti-apoptotic proteins, and ultimately, the induction of apoptosis.
Modulation of the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) promotes protein synthesis by phosphorylating two key downstream effectors: the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). PIM kinases can activate the mTORC1 pathway. This compound, by inhibiting PIM kinases, leads to a dose-dependent decrease in the phosphorylation of S6 at serines 235/236 and 240/244, and of 4E-BP1 at serine 65. The dephosphorylation of 4E-BP1 allows it to bind to and inhibit the eukaryotic translation initiation factor 4E (eIF4E), thereby suppressing cap-dependent translation and protein synthesis, which ultimately contributes to the anti-proliferative effects of this compound.
References
- 1. Insights into the Interaction Mechanisms of the Proviral Integration Site of Moloney Murine Leukemia Virus (Pim) Kinases with Pan-Pim Inhibitors PIM447 and AZD1208: A Molecular Dynamics Simulation and MM/GBSA Calculation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
GNE-955: A Technical Guide to its Mechanism of Action in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-955 is a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2] These kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, and their overexpression is implicated in the survival and proliferation of malignant cells, particularly in hematologic cancers. By inhibiting Pim kinases, this compound disrupts key cellular processes, leading to cell cycle arrest and the induction of apoptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound elicits its pro-apoptotic effects, detailed experimental protocols for assessing its activity, and a summary of its quantitative inhibitory properties.
Introduction to this compound and Pim Kinases
Pim kinases are constitutively active proto-oncogenes that are primarily regulated at the level of transcription and protein stability. They play a significant role in promoting cell survival by phosphorylating and inactivating pro-apoptotic proteins, most notably BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim kinases prevents it from binding to and antagonizing the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby suppressing the intrinsic pathway of apoptosis. Pim kinases also contribute to cell proliferation and survival through the mTOR signaling pathway by phosphorylating and modulating the activity of proteins such as S6 ribosomal protein and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
This compound was developed as a highly potent, small molecule inhibitor that targets all three Pim kinase isoforms. Its mechanism of action centers on the competitive inhibition of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and promoting apoptosis in cancer cells that are dependent on Pim kinase activity.
Quantitative Data on this compound Activity
The inhibitory potency of this compound against the Pim kinase isoforms and its anti-proliferative effects on cancer cell lines have been quantitatively characterized.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Pim-1 | 0.018 nM | [1] |
| Pim-2 | 0.11 nM | [1] | |
| Pim-3 | 0.08 nM | [1] | |
| IC50 | MM.1S (Multiple Myeloma) cell proliferation (72h) | 0.5 µM | [1] |
Signaling Pathways Modulated by this compound
This compound induces apoptosis primarily by inhibiting the anti-apoptotic functions of Pim kinases. This leads to the activation of the intrinsic apoptotic pathway.
This compound Mechanism of Action in Apoptosis Induction
Caption: this compound inhibits Pim kinases, preventing BAD phosphorylation and promoting apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's anti-proliferative and signaling effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cell Culture
The human multiple myeloma cell line, MM.1S, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
MM.1S cells
-
This compound
-
RPMI-1640 medium with 10% FBS
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed MM.1S cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Western Blot Analysis
This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates.
Materials:
-
MM.1S cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-p-S6 (Ser235/236), anti-S6, anti-p-4EBP1 (Thr37/46), anti-4EBP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat MM.1S cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Conclusion
This compound is a potent pan-Pim kinase inhibitor that effectively induces apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma. Its mechanism of action is well-defined, involving the inhibition of Pim kinase-mediated phosphorylation of key pro-survival proteins. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other Pim kinase inhibitors in preclinical and clinical research. The quantitative data and pathway diagrams offer a clear and concise summary of the core information relevant to drug development professionals and cancer researchers.
References
GNE-955: A Technical Guide to a Potent Pan-Pim Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on GNE-955, a potent and orally bioavailable pan-inhibitor of Pim kinases. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental methodologies.
Core Data Presentation
All quantitative data for this compound is summarized in the table below for clear and easy reference.
| Parameter | Value | Reference |
| CAS Number | 1527523-39-2 | [1] |
| Molecular Weight | 416.48 g/mol | [1] |
| Chemical Formula | C₂₂H₂₄N₈O | [1] |
| Pim-1 Kᵢ | 0.018 nM | [1] |
| Pim-2 Kᵢ | 0.11 nM | [1] |
| Pim-3 Kᵢ | 0.08 nM | [1] |
| MM.1S Cell Proliferation IC₅₀ | 0.5 µM |
Mechanism of Action and Signaling Pathway
This compound is a potent, ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), which are key serine/threonine kinases implicated in the regulation of cell survival, proliferation, and apoptosis. The expression of Pim kinases is primarily regulated by the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including the PIM genes.
Once expressed, Pim kinases phosphorylate a variety of downstream substrates that are critical for cell cycle progression and the inhibition of apoptosis. A key substrate is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by Pim kinases leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately results in the promotion of cell survival. This compound, by inhibiting Pim kinases, prevents the phosphorylation of Bad and other substrates, thereby promoting apoptosis and inhibiting cell proliferation.
Experimental Protocols
The following are representative experimental protocols for the characterization of Pim kinase inhibitors like this compound. For the specific protocols used in the initial discovery and characterization of this compound, researchers are directed to the supplementary information of Wang X, et al. J Med Chem. 2017 May 25;60(10):4458-4473.
Pim Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified Pim kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Purified recombinant Pim-1, Pim-2, or Pim-3 enzyme
-
Kinase substrate (e.g., a synthetic peptide like PIMtide)
-
ATP
-
This compound or other test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of diluted Pim kinase enzyme to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentration of ATP should be close to the Kₘ for each kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (MM.1S Cells)
This assay determines the effect of this compound on the growth of a multiple myeloma cell line (MM.1S) that is known to be dependent on Pim kinase signaling.
Materials:
-
MM.1S multiple myeloma cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound or other test compounds
-
96-well clear-bottom black plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed MM.1S cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted this compound or medium with DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC₅₀ value.
Western Blot Analysis of Phospho-Bad (Ser112)
This experiment is used to confirm that this compound inhibits Pim kinase activity within cells by measuring the phosphorylation status of a known downstream substrate, Bad.
Materials:
-
MM.1S cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Bad (Ser112) and rabbit anti-total Bad
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture MM.1S cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse the cells in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Bad or a housekeeping protein like GAPDH.
References
GNE-955: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of GNE-955, a potent pan-Pim kinase inhibitor. The information is compiled from publicly available scientific literature, with a focus on quantitative data and detailed experimental methodologies to support further research and development efforts.
Physicochemical and Pharmacokinetic Properties
This compound is an azaindazole derivative identified as a highly potent, orally bioavailable pan-Pim kinase inhibitor.[1][2] Its development was part of an effort to optimize a lead series for improved pharmacokinetic properties while maintaining high inhibitory potency against all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1]
Solubility
Quantitative data on the kinetic solubility of this compound is crucial for its formulation and in vitro assay development. The following table summarizes the available solubility data.
| Compound | Molecular Weight ( g/mol ) | clogP | Kinetic Solubility (µM) |
| This compound | 416.48 | 2.5 | 38.5 |
In Vivo Stability and Pharmacokinetics
This compound has been characterized as having good in vivo stability and favorable pharmacokinetic properties in preclinical models.[3]
| Species | Clearance (mL/min/kg) | Oral Exposure | Bioavailability |
| Rat | 34 | Good | Excellent |
Note: Specific bioavailability percentage and detailed oral exposure data are not specified in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies used to ascertain the solubility and pharmacokinetic parameters of this compound.
Kinetic Solubility Assay
Objective: To determine the kinetic solubility of this compound in an aqueous buffer system.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Dilution: The DMSO stock solution is diluted into an aqueous buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration.
-
Incubation: The solution is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) to allow for precipitation.
-
Analysis: The amount of this compound remaining in solution is quantified. This is typically done by filtering out any precipitate and measuring the concentration of the filtrate using a method such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry. Nephelometric methods that measure light scattering from undissolved particles can also be employed for higher throughput.
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the clearance, oral exposure, and bioavailability of this compound in a rat model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used for such studies.
-
Dosing:
-
Intravenous (IV) Administration: A solution of this compound is administered intravenously to a cohort of rats to determine its clearance and volume of distribution. The specific vehicle used for IV administration of this compound is not detailed in the available literature.
-
Oral (PO) Administration: A suspension or solution of this compound is administered orally via gavage to a separate cohort of rats to assess oral absorption and bioavailability. The specific vehicle for oral administration is not specified in the reviewed literature.
-
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as clearance (CL), area under the curve (AUC), and oral bioavailability (%F).
Stability Profile
While this compound is reported to have "good in vivo stability," specific quantitative data from forced degradation studies, including degradation pathways and stability under various pH, temperature, and light conditions, are not available in the public domain.[3] The azaindazole core is generally considered a stable heterocyclic system.[4] However, comprehensive stability testing according to ICH guidelines would be required for further drug development.
Visualized Signaling Pathway and Workflows
Pim Kinase Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Pim family of serine/threonine kinases. These kinases are downstream of multiple signaling pathways, including the JAK/STAT pathway, and play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream targets.
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Solubility and Bioavailability
The logical flow of experiments to characterize a novel compound like this compound is critical. The following diagram illustrates the typical workflow.
References
- 1. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:1527523-39-2 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GNE-955 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent, orally active, small-molecule inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] These kinases are key regulators of cell survival and proliferation, and their overexpression is implicated in various hematologic malignancies, including multiple myeloma and leukemia.[4][5][6] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as BAD, S6 ribosomal protein, and 4E-BP1, thereby modulating apoptosis and protein translation.[1][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Kinase Assay | Pim-1 | Ki | 0.018 nM | [1] |
| Biochemical Kinase Assay | Pim-2 | Ki | 0.11 nM | [1] |
| Biochemical Kinase Assay | Pim-3 | Ki | 0.08 nM | [1] |
| Antiproliferation Assay | MM.1S (Multiple Myeloma) | IC50 | 0.5 µM (72h) | [1][5] |
Signaling Pathway
The following diagram illustrates the signaling pathway inhibited by this compound. Pim kinases, downstream of growth factor signaling, phosphorylate and inactivate the pro-apoptotic protein BAD, while activating pathways involved in protein synthesis through phosphorylation of S6 ribosomal protein and 4E-BP1. This compound blocks these phosphorylation events.
Caption: this compound inhibits Pim kinases, preventing downstream phosphorylation events.
Experimental Protocols
Biochemical Pim Kinase Activity Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against purified Pim-1, Pim-2, and Pim-3 kinases using a luminescence-based assay that measures ADP production.
Experimental Workflow:
Caption: Workflow for the biochemical Pim kinase inhibition assay.
Materials:
-
Purified recombinant Pim-1, Pim-2, Pim-3 enzymes
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Substrate (e.g., S6K substrate peptide)
-
ATP
-
This compound
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[7]
-
384-well white assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Buffer.
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[1]
-
Prepare the Pim kinase enzyme solution in Kinase Buffer and add 2 µL to each well.
-
Prepare the substrate/ATP mixture in Kinase Buffer. The final ATP concentration should be close to the Km for each kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Measure the luminescence using a plate reader.
-
Calculate Ki values based on the inhibition curves.
Cell-Based Antiproliferation Assay
This protocol determines the effect of this compound on the proliferation of the MM.1S multiple myeloma cell line using a luminescent cell viability assay.
Experimental Workflow:
Caption: Workflow for the cell-based antiproliferation assay.
Materials:
-
MM.1S human multiple myeloma cell line[1]
-
RPMI-1640 medium with supplements (e.g., 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom, white-walled assay plates
-
Luminometer
Procedure:
-
Seed MM.1S cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium. The known IC50 of 0.5 µM can be used as a midpoint for the dilution series.[1][5]
-
Remove the old medium and add the medium containing this compound or vehicle control (DMSO) to the cells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
Plot the results as a percentage of the vehicle control and determine the IC50 value.
Western Blot Analysis of Pim Kinase Signaling
This protocol is used to detect changes in the phosphorylation status of Pim kinase downstream targets (p-BAD, p-S6, p-4EBP1) in MM.1S cells following treatment with this compound.
Experimental Workflow:
References
- 1. promega.com [promega.com]
- 2. bio-rad.com [bio-rad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 6. In Vitro Pim Kinase Activity Assay [bio-protocol.org]
- 7. promega.in [promega.in]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-955 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of GNE-955, a potent and orally bioavailable pan-Pim kinase inhibitor, in animal models of cancer. Due to the limited publicly available in vivo efficacy data specifically for this compound, the following protocols are based on its known mechanism of action, its in vitro profile in relevant cell lines, and established methodologies for other pan-Pim kinase inhibitors in similar cancer models.
Introduction to this compound
This compound is a small molecule inhibitor that targets all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3.[1][2] These serine/threonine kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematologic malignancies, including multiple myeloma and leukemia.[3][4] this compound has demonstrated potent inhibition of Pim kinases and the proliferation of multiple myeloma cell lines in vitro.[5] Its favorable pharmacokinetic properties in rats suggest its suitability for oral administration in in vivo studies.[1]
Mechanism of Action
Pim kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression and survival. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim kinases inhibits its apoptotic function. This compound, by inhibiting Pim kinases, is expected to decrease the phosphorylation of BAD, thereby promoting apoptosis in cancer cells. Pim kinases also participate in the mTOR signaling pathway, and their inhibition can lead to decreased phosphorylation of downstream effectors like S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell growth.[5]
Figure 1: this compound Mechanism of Action.
In Vitro and In Vivo Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound.
| Parameter | Value | Reference |
| Target | Pan-Pim Kinase (Pim-1, Pim-2, Pim-3) | [1][5] |
| Ki (Pim-1) | 0.018 nM | [5] |
| Ki (Pim-2) | 0.11 nM | [5] |
| Ki (Pim-3) | 0.08 nM | [5] |
| Cell Line Proliferation (IC50) | 0.5 µM (MM.1S) | [5] |
Table 1: In Vitro Activity of this compound.
| Parameter | Species | Value | Reference |
| Route of Administration | Rat | Oral | [1] |
| Bioavailability | Rat | Good | [1] |
Table 2: In Vivo Pharmacokinetic Profile of this compound.
Experimental Protocols
The following protocols are designed for the evaluation of this compound in a multiple myeloma xenograft model. These can be adapted for other hematologic cancer models.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous MM.1S multiple myeloma xenograft model.
References
- 1. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
GNE-955 Administration in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GNE-955, a potent and orally active pan-Pim kinase inhibitor, in mouse models for preclinical research. The protocols and data presented are based on available information and established methodologies for in vivo studies.
Introduction
This compound is a small molecule inhibitor targeting the Pim kinase family (Pim-1, Pim-2, and Pim-3), which are key regulators of cell survival, proliferation, and apoptosis.[1] Overexpression of Pim kinases is implicated in various hematological malignancies and solid tumors, making them an attractive target for cancer therapy. Preclinical evaluation of this compound in murine models is a critical step in its development as a potential therapeutic agent. This document outlines the recommended procedures for its administration and summarizes key in vivo data.
Data Presentation
Table 1: In Vivo Pharmacokinetics of this compound in Rodents
| Parameter | Value (Rats) | Vehicle | Administration Route | Reference |
| Bioavailability | Good | Not Specified | Oral | [1] |
| Intestinal Metabolism | Major metabolic pathway | Not Specified | Oral | [1] |
Note: Specific pharmacokinetic data for this compound in mice was not available in the public domain at the time of this publication. The data from rat studies is presented as a surrogate, given the common use of both species in preclinical pharmacokinetic assessments.
Table 2: In Vitro Potency of this compound
| Target | IC50 | Assay Conditions | Reference |
| Pim-1 | Potent (sub-nanomolar) | Biochemical Assay | [1] |
| Pim-2 | Potent (sub-nanomolar) | Biochemical Assay | [1] |
| Pim-3 | Potent (sub-nanomolar) | Biochemical Assay | [1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
This protocol describes the standard method for administering this compound orally to mice, a common route for compounds with good bioavailability.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Dose Calculation:
-
Weigh each mouse accurately on the day of dosing.
-
Calculate the required volume of the this compound formulation based on the mouse's body weight and the desired dose (mg/kg). A typical dosing volume is 10 mL/kg.
-
-
Preparation of this compound Formulation:
-
On each dosing day, freshly prepare the this compound suspension in the chosen vehicle to the desired concentration.
-
Ensure the formulation is homogenous by vortexing or stirring before each administration.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to prevent perforation of the esophagus or stomach.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus into the stomach.
-
Slowly administer the calculated volume of the this compound formulation.
-
Withdraw the gavage needle gently.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.
-
Continue to monitor the animals daily for the duration of the study.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium, with or without Matrigel, at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the dosing schedule determined in preliminary studies (e.g., once or twice daily) via oral gavage (as described in Protocol 1).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Analyze the data to determine the effect of this compound on tumor growth inhibition.
-
Mandatory Visualizations
Caption: Pim-1 Kinase Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Efficacy Study Workflow for this compound in a Xenograft Mouse Model.
References
Application Notes and Protocols for Cell Proliferation Assay Using GNE-955
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-955 is a potent and orally active pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, targeting Pim-1, Pim-2, and Pim-3.[1][2] These serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors.[1][3] this compound exerts its anti-proliferative effects by inhibiting the phosphorylation of downstream targets of PIM kinases, including BAD, S6, and 4EBP1, thereby interfering with key signaling pathways that control cell growth and survival.[1][2] These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound using a luminescence-based cell viability assay.
Mechanism of Action: this compound in the PIM Kinase Signaling Pathway
PIM kinases are constitutively active and play a significant role in signaling pathways that promote cell proliferation and inhibit apoptosis. This compound, as a pan-Pim inhibitor, blocks these effects. The diagram below illustrates the key components of the PIM kinase signaling pathway and the inhibitory action of this compound.
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
Data Presentation
The anti-proliferative activity of this compound is summarized in the tables below. Table 1 details the inhibitory constants (Ki) against the three PIM kinase isoforms, while Table 2 presents the half-maximal inhibitory concentration (IC50) for cell proliferation in a multiple myeloma cell line.
Table 1: this compound Inhibitory Activity against PIM Kinase Isoforms
| Target | Ki (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
Data sourced from MedchemExpress.[2]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) |
| MM.1S | Multiple Myeloma | CellTiter-Glo® | 72 hours | 0.5 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Cell Proliferation Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for the use of this compound to determine its effect on the proliferation of the MM.1S multiple myeloma cell line. The CellTiter-Glo® Assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound (powder or stock solution in DMSO)
-
MM.1S (or other suitable cancer cell line)
-
RPMI-1640 medium (or appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DMSO (cell culture grade)
-
96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Culture:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cells in exponential growth phase.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the assay. A suggested concentration range is 0.156 µM to 5 µM.[1][2]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
-
Cell Seeding:
-
Count the cells and adjust the cell density to plate 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
After 24 hours, add 10 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized luminescence values against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Experimental Workflow
The following diagram outlines the key steps in the cell proliferation assay.
References
GNE-955: A Potent Pan-Pim Kinase Inhibitor for Preclinical Cancer Research
Application Notes and Protocols for Kinase Activity Screening and Cellular Assays
Introduction
GNE-955 is a potent and orally bioavailable pan-inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are frequently overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in regulating cell survival, proliferation, and apoptosis.[2][3] By targeting all three Pim isoforms, this compound offers a comprehensive approach to inhibiting the oncogenic signaling driven by this kinase family. These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based assays to probe Pim kinase activity and its impact on cancer cell viability.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the active site of Pim kinases.[1] Inhibition of Pim kinase activity by this compound leads to the reduced phosphorylation of downstream substrates, such as BAD and 4E-BP1.[3] The dephosphorylation of BAD promotes apoptosis, while the inhibition of 4E-BP1 phosphorylation can suppress protein translation, collectively contributing to the anti-proliferative effects of this compound in cancer cells.
Data Presentation
Biochemical Activity of this compound
| Kinase | Kᵢ (nM) |
| Pim-1 | 0.018 |
| Pim-2 | 0.11 |
| Pim-3 | 0.08 |
Table 1: Inhibitory constants (Kᵢ) of this compound against the three Pim kinase isoforms.
Cellular Activity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| MM.1S (Multiple Myeloma) | Cell Viability (CellTiter-Glo®) | 0.5 |
Table 2: Half-maximal inhibitory concentration (IC₅₀) of this compound in the MM.1S multiple myeloma cell line.
Experimental Protocols
Protocol 1: In Vitro Pim Kinase Activity Assay using ADP-Glo™
This protocol describes the measurement of Pim kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 kinase
-
Pim kinase substrate (e.g., S6K synthetic peptide, KRRRLASLR)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[4]
-
ATP
-
DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
Protocol 2: Cellular Proliferation Assay in MM.1S Cells using CellTiter-Glo®
This protocol details the assessment of this compound's effect on the viability of the multiple myeloma cell line MM.1S.
Materials:
-
MM.1S cells (ATCC® CRL-2974™)
-
RPMI-1640 medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled tissue culture plates
-
DMSO
Procedure:
-
Cell Culture:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
MM.1S cells grow in suspension and as a loosely adherent monolayer. For subculturing, gently scrape the adherent cells and combine them with the suspended cells.
-
-
Assay Setup:
-
Seed MM.1S cells into a 96-well opaque-walled plate at a density of 1 x 10⁴ cells per well in 50 µL of culture medium.[5]
-
Prepare a serial dilution of this compound in culture medium from a DMSO stock.
-
Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells. The final DMSO concentration should be below 0.5%.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Visualizations
Caption: this compound inhibits Pim kinases, leading to apoptosis and reduced protein translation.
Caption: Workflow for the in vitro Pim kinase activity assay.
Caption: Workflow for the MM.1S cell viability assay.
References
Application Note: Dual-Targeting of Pim-1 Kinase Using Lentiviral shRNA and GNE-955 in Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pim-1 is a proto-oncogenic serine/threonine kinase that is frequently overexpressed in various hematological malignancies and solid tumors, including prostate and oral cancers.[1][2] It plays a crucial role in regulating cell cycle progression, proliferation, and apoptosis.[1][3] The Pim-1 signaling pathway is activated by cytokines and growth factors, primarily through the JAK/STAT pathway.[1][4] Once expressed, Pim-1 phosphorylates a wide range of downstream targets to promote cell survival and inhibit apoptosis. Key substrates include cell cycle regulators like p21Cip1/Waf1, p27Kip1, and Cdc25A, as well as apoptosis modulators like Bad.[2][5] Given its central role in tumorigenesis, Pim-1 has emerged as a significant target for cancer therapy.[1][6]
This application note details protocols for a dual-pronged approach to inhibit Pim-1 function: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition using GNE-955. This compound is a potent, orally active pan-Pim kinase inhibitor with high affinity for Pim-1, Pim-2, and Pim-3.[7][8] By combining these techniques, researchers can robustly validate Pim-1 as a therapeutic target and assess the cellular consequences of its inhibition.
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction
This protocol describes the generation of lentiviral particles to establish stable Pim-1 knockdown cell lines.[9]
Materials:
-
HEK293T cells
-
Target cancer cell line (e.g., MM.1S, PC-3)
-
shRNA plasmid targeting Pim-1 (and a non-targeting control, e.g., shScramble)
-
Packaging plasmid (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)[9]
-
Transfection reagent (e.g., Fugene 6)[9]
-
DMEM with 10% FBS
-
Polybrene[9]
-
Puromycin[9]
-
0.45 µm filters[9]
Procedure:
-
Day 1: Seed HEK293T Cells: Plate HEK293T cells in 6-well plates so they reach 70-80% confluency on the day of transfection.
-
Day 2: Transfection: Co-transfect HEK293T cells with the shRNA plasmid (1 µg), psPAX2 (1 µg), and pMD2.G (500 ng) using a suitable transfection reagent according to the manufacturer's protocol.[9]
-
Day 3: Medium Change: Replace the transfection medium with fresh growth medium (DMEM + 10% FBS).
-
Day 4-5: Harvest Virus: Harvest the lentivirus-containing supernatant at 48h and 72h post-transfection. Pool the supernatants, filter through a 0.45 µm filter, and store at -80°C or use immediately.[9]
-
Transduction: Seed the target cancer cells. On the following day, transduce the cells by adding the lentiviral supernatant supplemented with 8 µg/ml polybrene.[9]
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for stably transduced cells. The optimal puromycin concentration (typically 2-10 µg/ml) should be determined beforehand with a kill curve.
-
Expansion: Culture the surviving cells for 7-10 days, replacing the puromycin-containing medium every 3-4 days, until resistant colonies are established. Expand the stable cell line for subsequent experiments.
Protocol 2: Western Blot for Protein Knockdown Confirmation
This protocol is used to verify the knockdown of Pim-1 protein and assess the phosphorylation status of its downstream targets.[10]
Materials:
-
Control and Pim-1 KD cell lines
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes[10]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[11]
-
Primary antibodies (anti-Pim-1, anti-p-Bad, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibody[12]
-
Chemiluminescence (ECL) substrate[12]
Procedure:
-
Sample Preparation: Lyse cells in ice-cold lysis buffer.[11] Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run according to the manufacturer's protocol.[10][11]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.[10][12]
Protocol 3: Cell Viability (MTS) Assay
This colorimetric assay measures cell viability to determine the cytotoxic effects of this compound and Pim-1 knockdown.[13][14]
Materials:
-
Control and Pim-1 KD cells
-
96-well plates
-
This compound compound
-
MTS reagent solution[15]
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Include untreated and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µl of MTS reagent to each well.[13][14]
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.[13][14]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[13][15] The amount of color produced is proportional to the number of viable cells.
Data Presentation
The following tables present hypothetical but representative data from experiments combining Pim-1 knockdown and this compound treatment.
Table 1: this compound IC50 Values in Control vs. Pim-1 Knockdown Cells
This table shows the concentration of this compound required to inhibit cell growth by 50% (IC50). A lower IC50 value indicates greater sensitivity to the drug. The data demonstrates that Pim-1 knockdown sensitizes cancer cells to this compound.
| Cell Line | shRNA Target | This compound IC50 (µM) after 72h |
| MM.1S | Scramble (Control) | 0.50[16] |
| MM.1S | Pim-1 | 0.15 |
| PC-3 | Scramble (Control) | 1.20 |
| PC-3 | Pim-1 | 0.45 |
Table 2: Effect of Pim-1 Knockdown and this compound on Apoptosis
This table quantifies the percentage of apoptotic cells, showing that both Pim-1 knockdown and this compound treatment induce apoptosis, with a synergistic effect when combined.
| Cell Line | Treatment (72h) | % Apoptotic Cells (Caspase-Glo Assay) |
| MM.1S (shControl) | Vehicle (DMSO) | 5% |
| MM.1S (shControl) | This compound (0.5 µM) | 25% |
| MM.1S (shPim-1) | Vehicle (DMSO) | 18% |
| MM.1S (shPim-1) | This compound (0.5 µM) | 55% |
Table 3: Western Blot Densitometry of Key Signaling Proteins
This table summarizes the relative protein expression levels normalized to a loading control (Actin). It confirms Pim-1 knockdown and shows the downstream effect on the phosphorylation of Bad, a pro-apoptotic protein inhibited by Pim-1.[3]
| Cell Line / Treatment | Relative Pim-1 Expression | Relative p-Bad (Ser112) Expression |
| MM.1S (shControl) + Vehicle | 1.00 | 1.00 |
| MM.1S (shControl) + this compound (0.5 µM) | 0.98 | 0.35 |
| MM.1S (shPim-1) + Vehicle | 0.12 | 0.20 |
| MM.1S (shPim-1) + this compound (0.5 µM) | 0.10 | 0.05 |
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Pim-1 knockdown potentiates paclitaxel-induced apoptosis in human hormone-refractory prostate cancers through inhibition of NHEJ DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lentiviral shRNA knockdown [bio-protocol.org]
- 10. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. origene.com [origene.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. cancer-research-network.com [cancer-research-network.com]
Troubleshooting & Optimization
GNE-955 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the pan-Pim kinase inhibitor, GNE-955.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other small molecule inhibitors. It is advisable to use a fresh, anhydrous grade of DMSO, as absorbed moisture can affect the solubility and stability of the compound.[1]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue with compounds dissolved in DMSO.[2] To mitigate this, it is recommended to first make intermediate serial dilutions of your concentrated stock in DMSO before the final dilution into your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is crucial to include a vehicle control (DMSO alone) in your experiments.
Q3: What is the target signaling pathway of this compound?
A3: this compound is a potent, orally active pan-Pim kinase inhibitor.[3][4] Pim kinases (Pim1, Pim2, and Pim3) are proto-oncogenes involved in cell survival, proliferation, and differentiation. They are considered promising therapeutic targets in oncology.[4][5]
Troubleshooting Guide
Problem: this compound powder is not dissolving in DMSO.
Q1: Have you confirmed the quality and type of DMSO being used?
A1: It is critical to use a high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of your compound.[1] Always use DMSO from a freshly opened bottle or a properly stored desiccated stock.
Q2: What concentration are you trying to achieve?
Q3: What techniques are you using to aid dissolution?
A3: Passive dissolution may not be sufficient. To aid the process, you can try the following methods:
-
Vortexing: Mix the solution vigorously using a vortex mixer.[1]
-
Sonication: Use an ultrasonic water bath to break up any clumps of powder and enhance dissolution.[1][6] This can be done for an extended period, even overnight for particularly difficult compounds.[1]
-
Gentle Warming: Gently warm the solution to a temperature no higher than 50°C.[1] Be cautious, as excessive heat can degrade the compound.
Q4: Is it possible the compound has degraded?
A4: While this compound is shipped at room temperature for continental US deliveries, long-term storage recommendations should be followed as indicated on the Certificate of Analysis to prevent degradation.[3] Improper storage can affect the compound's integrity and solubility.
Quantitative Data Summary
| Parameter | Recommended Value/Practice | Notes |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Use a fresh, high-purity grade to avoid moisture contamination.[1] |
| Stock Concentration | To be determined by user (start with 10 mM) | The optimal concentration may vary. It is best to consult the product datasheet if available. |
| Warming Temperature | Do not exceed 50°C | Excessive heat can lead to compound degradation.[1] |
| Final DMSO Concentration in Aqueous Media | Typically ≤ 0.1% | This is the generally tolerated concentration for most cell cultures; however, it should be optimized for your specific cell line. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator water bath (optional)
-
Warming block or water bath (optional)
Procedure:
-
Preparation: Before opening, gently tap the vial of this compound on a hard surface to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 416.48 g/mol .[3] To prepare 1 mL of a 10 mM stock solution, you will need 4.165 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Cap the tube tightly and vortex the solution for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 15-30 minutes.
-
If solubility is still an issue, gently warm the solution to 37-50°C for 10-15 minutes, with intermittent vortexing.[1]
-
-
Sterilization (Optional): If required for your downstream applications, the DMSO stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.[1]
Visualizations
Caption: Pim Kinase Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Dissolving this compound.
Caption: Logical Flowchart for Troubleshooting Dissolution Issues.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 6. researchgate.net [researchgate.net]
GNE-955 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-955, a potent pan-Pim kinase inhibitor. The information is intended for scientists and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active pan-inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3.[1][2] These are serine/threonine kinases that are often overexpressed in various cancers, including multiple myeloma and leukemia.[2][3] this compound binds to the ATP-binding pocket of Pim kinases, preventing the phosphorylation of their downstream substrates involved in cell survival and proliferation.
Q2: I'm not seeing the expected level of apoptosis in my cancer cell line after this compound treatment. Is this an indication of an off-target effect?
While this compound can induce apoptosis, its primary effect is often cytostatic, leading to an inhibition of proliferation. A lack of widespread apoptosis does not necessarily indicate an off-target effect. The cellular outcome of Pim kinase inhibition can be cell-context dependent. We recommend verifying the on-target activity of this compound in your model system.
To confirm on-target activity, you should:
-
Assess phosphorylation of known Pim kinase substrates: Perform a western blot to check for a dose-dependent decrease in the phosphorylation of downstream targets such as BAD (at Ser112), p70S6K (leading to decreased S6 ribosomal protein phosphorylation at Ser235/236 and Ser240/244), and 4E-BP1 (at Ser65).[1][2]
-
Perform a cell proliferation assay: Measure the anti-proliferative effect of this compound using an MTS, WST, or CellTiter-Glo assay to determine the IC50 value in your cell line. The reported IC50 for MM.1S multiple myeloma cells is 0.5 µM after 72 hours of treatment.[1][2]
If you observe the expected decrease in substrate phosphorylation and a potent anti-proliferative effect, it is likely that this compound is acting on-target. The specific apoptotic response may be influenced by the genetic background of your cells.
Q3: My experimental results with this compound are inconsistent. What are some common causes of variability?
Inconsistent results can arise from several factors:
-
Compound stability and storage: Ensure this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment from a concentrated stock.
-
Cell culture conditions: Variations in cell density, passage number, and media composition can affect the cellular response to inhibitors. Maintain consistent cell culture practices.
-
Assay timing: The effects of this compound are time-dependent. Ensure that you are assessing the cellular phenotype at an appropriate time point after treatment. For proliferation assays, a 72-hour incubation is common.[1]
Q4: Are there any known off-target activities of this compound that could explain unexpected phenotypes in my cancer cells?
This compound has been shown to be a highly selective pan-Pim kinase inhibitor. In a kinase panel screen of 70 kinases, this compound only inhibited 3 kinases by more than 80% at a concentration of 0.1 µM.[2] While this demonstrates high selectivity, it does not entirely rule out the possibility of off-target effects, especially at higher concentrations. If you suspect an off-target effect is responsible for an observed phenotype, consider the following:
-
Dose-response analysis: An off-target effect may have a different dose-response curve than the on-target effect.
-
Use of a structurally distinct Pim inhibitor: If a different Pim inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Target knockdown/knockout controls: The most definitive way to confirm an on-target effect is to show that the phenotype is recapitulated by genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9) of the Pim kinases.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No inhibition of cell proliferation at expected concentrations. | 1. Inactive compound.2. Resistant cell line.3. Incorrect assay setup. | 1. Verify compound activity with a sensitive positive control cell line (e.g., MM.1S).2. Confirm Pim kinase expression in your cell line. Assess downstream pathway inhibition via western blot.3. Check assay parameters such as cell seeding density and incubation time. |
| Unexpected changes in cell morphology. | 1. On-target effect related to cytoskeletal regulation.2. Off-target effect on other kinases.3. Cellular stress response. | 1. Research the role of Pim kinases in cytoskeletal dynamics in your cell type.2. Perform a dose-response experiment. Consider using a structurally unrelated Pim inhibitor to see if the effect is recapitulated.3. Assess markers of cellular stress. |
| Discrepancy between proliferation inhibition and downstream pathway inhibition. | 1. Temporal differences in response.2. Redundant signaling pathways.3. Off-target effects. | 1. Perform a time-course experiment to assess both proliferation and pathway inhibition at multiple time points.2. Investigate potential compensatory signaling pathways that may be activated upon Pim kinase inhibition.3. Use target knockdown/knockout controls to confirm that proliferation inhibition is Pim-dependent. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Ki (nM) |
| Pim-1 | 0.018[1] |
| Pim-2 | 0.11[1] |
| Pim-3 | 0.08[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value |
| MM.1S | Proliferation | IC50 (72h) | 0.5 µM[1][2] |
| MM.1S | Western Blot | pBAD (S112) Inhibition | Dose-dependent[1][2] |
| MM.1S | Western Blot | pS6 (S235/236) Inhibition | Dose-dependent[1][2] |
| MM.1S | Western Blot | p4E-BP1 (S65) Inhibition | Dose-dependent[1][2] |
Key Experimental Protocols
1. Cell Proliferation Assay (MTS-based)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
2. Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with varying concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BAD, BAD, p-S6, S6, p-4E-BP1, 4E-BP1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits Pim kinases, blocking downstream survival and proliferation pathways.
Caption: Workflow for investigating this compound effects in cancer cells.
References
GNE-955 In Vivo Toxicity Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering in vivo toxicity with the pan-Pim kinase inhibitor, GNE-955. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active pan-Pim kinase inhibitor. It targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating downstream targets involved in these pathways. By inhibiting Pim kinases, this compound can disrupt these pro-survival signals in cancer cells.
Q2: What are the known pharmacokinetic properties of this compound?
This compound was developed to have optimized bioavailability.[1][2] While detailed public data on its full pharmacokinetic profile is limited, a related compound, GDC-0339, another pan-Pim kinase inhibitor, was reported to have favorable pharmacokinetics in cynomolgus monkeys and rats.[3] Another pan-Pim inhibitor, AZD1208, has been shown to have a clear pharmacodynamic-pharmacokinetic relationship in in vivo models.[4]
Q3: Is there any known in vivo toxicity data for this compound?
Publicly available information on the specific in vivo toxicity profile of this compound is limited. However, a similar pan-Pim kinase inhibitor, GDC-0339, was discontinued due to an off-target safety signal, highlighting the potential for toxicity with this class of compounds.[5] Therefore, researchers should be aware of potential class-related toxicities.
Troubleshooting In Vivo Toxicity
Q4: We are observing unexpected weight loss and lethargy in our mice treated with a pan-Pim kinase inhibitor. What could be the cause and how can we troubleshoot this?
Weight loss and lethargy are common signs of toxicity in preclinical in vivo studies. With pan-Pim kinase inhibitors, these effects could be due to on-target effects on normal tissues where Pim kinases have physiological roles, or off-target toxicities.
Troubleshooting Steps:
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Dose Reduction: The most immediate step is to reduce the dose of the inhibitor. It is crucial to perform a dose-response study to find the maximum tolerated dose (MTD).
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Vehicle Control: Ensure that the vehicle used to formulate the inhibitor is not causing the toxicity. Always include a vehicle-only control group.
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Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced appetite.
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Clinical Observations: Perform daily clinical observations and use a scoring system to objectively assess the health of the animals.
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Hematological Analysis: Conduct a complete blood count (CBC) to check for signs of anemia, neutropenia, or thrombocytopenia, which can be associated with some kinase inhibitors.
-
Serum Chemistry: Analyze serum chemistry panels to assess liver and kidney function. Elevated liver enzymes (ALT, AST) or creatinine could indicate organ toxicity.
Q5: Our in vivo study with a pan-Pim kinase inhibitor shows signs of cardiovascular toxicity (e.g., edema, changes in heart rate). What should we do?
Cardiovascular toxicity has been observed with some kinase inhibitors.[6] Although not specifically reported for this compound, it is a potential concern for this class of compounds.
Troubleshooting and Monitoring Plan:
-
Baseline Measurements: Always measure baseline cardiovascular parameters (e.g., heart rate, blood pressure) before starting treatment.
-
Regular Monitoring: Monitor heart rate and blood pressure regularly throughout the study. For more detailed analysis, electrocardiograms (ECG) can be performed.
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Necropsy and Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, perform a thorough necropsy with a focus on the heart. Collect heart tissue for histopathological analysis to look for signs of cardiotoxicity, such as fibrosis or inflammation.
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Dose Adjustment: As with general toxicity, consider reducing the dose or changing the dosing schedule (e.g., intermittent dosing).
Data Summary
Table 1: In Vivo Efficacy of Pan-Pim Kinase Inhibitors in Xenograft Models
| Compound | Dose and Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| GDC-0339 | 100 mg/kg, p.o., daily | RPMI 8226 (human myeloma) | 90% | [3] |
| GDC-0339 | Not specified | MM.1S (human multiple myeloma) | 60% | [3] |
| AZD1208 | 45 mg/kg, p.o., daily | MDA-MB-231 (TNBC) | Significant impairment | [7] |
| AZD1208 | 30 mg/kg, oral gavage, daily | MOLM-16 (AML) | Significant inhibition | [4] |
Experimental Protocols
Protocol 1: General In Vivo Administration and Monitoring of a Pan-Pim Kinase Inhibitor in a Mouse Xenograft Model
This protocol is a general guideline and should be adapted based on the specific inhibitor and experimental goals.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for tumor cell line xenografts.
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Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1-5 x 10^6 cells) in the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
Drug Formulation and Administration:
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Formulate the pan-Pim kinase inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Administer the inhibitor orally (p.o.) by gavage at the desired dose and schedule (e.g., once daily).
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The control group should receive the vehicle only.
-
-
Toxicity Monitoring:
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Measure body weight at least twice a week.
-
Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
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If significant toxicity is observed (e.g., >15-20% body weight loss), consider dose reduction or euthanasia.
-
-
Efficacy Endpoint: Continue treatment for the planned duration or until tumors in the control group reach the maximum allowed size.
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Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor and plasma samples to assess target engagement (e.g., by Western blot for downstream Pim signaling targets).
Visualizations
References
- 1. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]
- 6. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to GNE-955 in Cell Lines
Welcome to the technical support center for GNE-955, a potent pan-Pim kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1][2] Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell survival, proliferation, and apoptosis.[3] this compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream targets of Pim kinases, such as BAD, S6, and 4EBP1, thereby promoting apoptosis and inhibiting cell growth.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific mechanisms of acquired resistance to this compound are still under investigation, resistance to Pim kinase inhibitors, in general, can be multifactorial. Potential mechanisms include:
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Upregulation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of Pim kinases. This can include the upregulation of pathways such as the PI3K/AKT/mTOR pathway.[4][5]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[3] Some Pim kinase inhibitors have been shown to be substrates of these transporters.
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Alterations in Downstream Targets: Changes in the expression or phosphorylation status of proteins downstream of Pim kinases may also contribute to resistance.
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Activation of Redox Signaling: Pim kinases have been shown to play a role in regulating cellular redox homeostasis through the NRF2 pathway.[6][7][8] Activation of this pathway can protect cancer cells from the oxidative stress induced by targeted therapies, potentially contributing to resistance.
Q3: I am observing a decrease in the efficacy of this compound over time. How can I confirm if my cells have developed resistance?
To confirm the development of resistance, you can perform the following experiments:
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Dose-Response Curve Shift: Generate dose-response curves for this compound in your parental (sensitive) cell line and the suspected resistant cell line. A rightward shift in the IC50 value for the resistant line compared to the parental line indicates a decrease in sensitivity.
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Western Blot Analysis: Compare the phosphorylation levels of Pim kinase downstream targets (e.g., p-BAD, p-S6, p-4EBP1) in sensitive and resistant cells treated with this compound. Resistant cells may show a diminished or transient inhibition of these targets.
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Long-term Viability/Clonogenic Assays: Assess the ability of the cells to proliferate and form colonies in the presence of this compound over an extended period. Resistant cells will exhibit a greater capacity for long-term survival and growth.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to this compound resistance.
Problem 1: Decreased Potency of this compound (Higher IC50)
| Possible Cause | Suggested Solution |
| Development of acquired resistance | Generate a this compound resistant cell line by continuous exposure to escalating doses of the inhibitor. This will provide a model system to investigate the specific mechanisms of resistance in your cell line. |
| Activation of bypass signaling pathways | Investigate the activation status of key survival pathways, such as PI3K/AKT/mTOR, by Western blotting for key phosphorylated proteins (e.g., p-AKT, p-mTOR, p-S6K). Consider combination therapy with inhibitors of the activated pathway. |
| Increased drug efflux | Assess the expression of ABC transporters like MDR1 and ABCG2 using qPCR or Western blotting. Evaluate the effect of co-treatment with known inhibitors of these transporters to see if sensitivity to this compound is restored. |
| Cell line heterogeneity | Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to this compound. |
Problem 2: Incomplete or Transient Inhibition of Downstream Targets
| Possible Cause | Suggested Solution |
| Feedback loop activation | The inhibition of Pim kinases may trigger feedback mechanisms that lead to the reactivation of the same or parallel pathways. Perform a time-course experiment to monitor the phosphorylation of downstream targets over a longer period (e.g., 24, 48, 72 hours). |
| Insufficient drug concentration | Ensure that the concentration of this compound being used is sufficient to achieve sustained target inhibition. Refer to the dose-response data for your specific cell line. |
| Drug degradation | Check the stability of this compound in your culture medium over the course of the experiment. |
Problem 3: this compound Monotherapy is Not Sufficiently Efficacious
| Possible Cause | Suggested Solution |
| Intrinsic resistance of the cell line | Some cell lines may have intrinsic resistance to Pim kinase inhibition due to their specific genetic background or pre-existing activation of survival pathways. |
| Redundant survival signaling | The targeted cancer cells may rely on multiple parallel pathways for their survival, making them less dependent on Pim kinase signaling alone. |
| Consider combination therapy | Based on the known mechanisms of Pim kinase signaling and resistance, consider combining this compound with other targeted agents. Promising combination strategies include inhibitors of the PI3K/AKT/mTOR pathway, Bcl-2 family proteins (e.g., venetoclax), or receptor tyrosine kinases (e.g., FLT3, EGFR) depending on the genetic context of your cell line.[4][9] |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Ki (Pim-1) | 0.018 nM | - | [2] |
| Ki (Pim-2) | 0.11 nM | - | [2] |
| Ki (Pim-3) | 0.08 nM | - | [2] |
| IC50 | 0.5 µM | MM.1S | [1] |
Table 2: Potential Synergistic Combinations with Pan-Pim Kinase Inhibitors
While specific synergy data for this compound is limited in the public domain, studies with other pan-Pim kinase inhibitors suggest potential for synergistic or additive effects with the following classes of drugs. The combination index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination Partner | Rationale for Combination | Expected Outcome | Reference |
| PI3K/AKT/mTOR Inhibitors | Overcomes resistance mediated by Pim kinase upregulation. | Synergistic inhibition of cell growth and induction of apoptosis. | [4][6][7][8] |
| Bcl-2 Inhibitors (e.g., Venetoclax) | Pim kinases can phosphorylate and inactivate the pro-apoptotic protein BAD, a member of the Bcl-2 family. | Enhanced apoptosis. | [4] |
| FLT3 Inhibitors (in FLT3-ITD AML) | Pim-1 is a downstream effector of FLT3-ITD signaling. | Synergistic cytotoxicity and prolonged survival in preclinical models. | [9] |
| Proteasome Inhibitors | PIM inhibition can lead to decreased abundance of proteasome subunits. | Synergistic induction of proteotoxic stress and apoptosis in MYC-overexpressing cancers. | [10] |
| Chemotherapeutic Agents (e.g., Cytarabine) | Pim kinase inhibition may sensitize cells to DNA-damaging agents. | Synergistic anti-leukemic activity. | [11] |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
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Determine the initial IC50: Perform a cell viability assay (e.g., MTS assay) to determine the initial IC50 of this compound in the parental cell line.
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Initial exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
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Monitor cell growth: Monitor the cells daily. Initially, a significant amount of cell death is expected.
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Allow for recovery: Continue to culture the surviving cells in the presence of the same concentration of this compound, changing the media every 2-3 days. Wait for the cell population to recover and resume a normal growth rate.
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Dose escalation: Once the cells are growing steadily, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
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Repeat cycles: Repeat steps 4 and 5 for several cycles until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50.
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Characterize the resistant line: Once a resistant cell line is established, confirm the level of resistance by re-determining the IC50 of this compound and comparing it to the parental line. The resistant line should be maintained in a culture medium containing a maintenance concentration of this compound.
Protocol 2: Cell Viability (MTS) Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, alone or in combination with another drug. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curves to determine IC50 values.
Protocol 3: Western Blotting for Phosphorylated Proteins
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Cell Lysis: Lyse the treated and untreated cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-BAD) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels.
Protocol 4: Drug Synergy Analysis using the Chou-Talalay Method
-
Experimental Design: Design a matrix of drug concentrations for this compound and the combination drug. It is recommended to use a constant ratio of the two drugs based on their individual IC50 values.
-
Cell Viability Assay: Perform a cell viability assay (as described in Protocol 2) for each drug alone and for the combinations.
-
Data Input: Input the dose-response data into a software program that performs the Chou-Talalay analysis (e.g., CompuSyn).
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Calculation of Combination Index (CI): The software will calculate the Combination Index (CI) for different effect levels (fractions affected, Fa).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Visualization: Generate a Fa-CI plot (Chou-Talalay plot) to visualize the drug interaction over a range of effect levels.
Visualizations
Caption: this compound inhibits Pim kinases, leading to apoptosis and reduced cell growth.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: A decision tree for troubleshooting decreased this compound efficacy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic PIM kinase and proteasome inhibition as a therapeutic strategy for MYC-overexpressing triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with GNE-955
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GNE-955, a potent, orally active pan-Pim kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
This compound is a small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are involved in cell survival, proliferation, and apoptosis, and are often overexpressed in various cancers, particularly hematologic malignancies.[3][4][5]
Q2: What are the reported in vitro activities of this compound?
This compound exhibits potent inhibition of Pim kinases with the following dissociation constants (Ki):
| Target | Ki (nM) |
| Pim-1 | 0.018[1] |
| Pim-2 | 0.11[1] |
| Pim-3 | 0.08[1] |
In cellular assays, this compound has been shown to inhibit the proliferation of the multiple myeloma cell line MM.1S with an IC50 of 0.5 µM after 72 hours of treatment.[1] It also inhibits the phosphorylation of downstream targets of Pim kinases, such as BAD (Ser112), S6 (Ser235/236 and Ser240/244), and 4EBP1 (Ser65).[1]
Q3: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, consult the manufacturer's datasheet for recommended solvents and storage conditions to avoid degradation.
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in cell signaling pathways.
Caption: Simplified Pim kinase signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
This guide addresses potential unexpected results when using this compound.
Problem 1: Higher than expected cytotoxicity or off-target effects.
| Possible Cause | Suggested Solution |
| High concentration of this compound: Exceeding the optimal concentration range can lead to non-specific effects. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. Start with a broad range (e.g., 0.01 µM to 10 µM). |
| Off-target kinase inhibition: While this compound is a potent Pim inhibitor, at higher concentrations it may inhibit other kinases. | Consider performing a kinase panel screen to identify potential off-target effects of this compound in your experimental system.[6][7] |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at higher concentrations. | Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). |
Problem 2: Lack of expected inhibitory effect on cell proliferation or downstream signaling.
| Possible Cause | Suggested Solution |
| Sub-optimal concentration of this compound: The concentration used may be too low to effectively inhibit Pim kinases in your cell line. | Perform a dose-response experiment to determine the IC50 for your cell line. The reported IC50 in MM.1S cells is 0.5 µM.[1] |
| Drug stability and solubility: this compound may have degraded or precipitated out of solution. | Prepare fresh stock solutions regularly and ensure the compound is fully dissolved. Check the stability of this compound in your specific cell culture medium over the time course of your experiment.[8] |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to Pim kinase inhibition. | Investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways (e.g., PI3K/AKT/mTOR) or alterations in downstream effectors.[4][9][10] Consider combination therapies to overcome resistance.[4] |
| Incorrect timing of analysis: The time point for assessing the effect may be too early or too late. | Perform a time-course experiment to determine the optimal time to observe the desired effect on downstream signaling and cell viability. |
Problem 3: Paradoxical increase in phosphorylation of a signaling protein.
| Possible Cause | Suggested Solution |
| Feedback loop activation: Inhibition of a kinase can sometimes lead to the activation of a compensatory feedback loop, resulting in the phosphorylation of other proteins.[11] | Broaden your analysis to include other key signaling nodes to understand the overall network rewiring in response to this compound. |
| Off-target activation: In rare cases, kinase inhibitors can paradoxically activate other kinases.[11][12] | A kinase panel screen can help identify any unexpected kinase activation. |
Experimental Protocols
1. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle control (e.g., DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 72 hours).[1]
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
2. Western Blotting for Phosphorylated Proteins
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Objective: To assess the effect of this compound on the phosphorylation of downstream targets of Pim kinases.
-
Methodology:
-
Seed cells and treat with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-BAD Ser112) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting unexpected results with this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1527523-39-2 | Chemsrc [chemsrc.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. Evaluating the impact of media and feed combinations on CHO cell culture performance and monoclonal antibody (trastuzumab) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
GNE-955 lot-to-lot variability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding GNE-955, a potent pan-Pim kinase inhibitor. The following resources are designed to address potential issues, including lot-to-lot variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active pan-Pim kinase inhibitor. It targets all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) with high affinity.[1][2][3][4] Pim kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation. By inhibiting these kinases, this compound can suppress the phosphorylation of downstream targets, leading to the inhibition of cell proliferation.[1][3]
Q2: What are the known downstream targets of the Pim kinases that this compound inhibits?
A2: this compound has been shown to inhibit the phosphorylation of several key downstream targets of Pim kinases. These include BAD (at serine 112), S6 (at serines 235/236 and 240/244), and 4EBP1 (at serine 65).[1][3] Inhibition of these phosphorylation events is a key indicator of this compound's activity in cellular assays.
Q3: I am not seeing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A3: Several factors could contribute to a lack of inhibitory effect. These include:
-
Suboptimal concentration: Ensure you are using a concentration range appropriate for your cell line. The reported IC50 for this compound in MM.1S cells is 0.5 μM after 72 hours of treatment.[1][3]
-
Cell line sensitivity: Different cell lines may have varying sensitivity to Pim kinase inhibition.
-
Compound integrity: Verify the proper storage and handling of your this compound stock.
-
Assay conditions: Ensure your experimental setup, including cell density and incubation time, is optimized.
Q4: Are there any known issues with this compound solubility?
A4: While specific solubility issues for this compound are not widely reported in the initial discovery literature, it is a good practice to ensure complete solubilization of the compound in a suitable solvent, such as DMSO, before preparing your final dilutions in aqueous media. Poor solubility can lead to inaccurate concentrations and diminished activity.
Troubleshooting Guide: Lot-to-Lot Variability
While specific lot-to-lot variability data for this compound is not publicly available, variations in purity, isomeric composition, or the presence of residual solvents are common sources of inconsistency for small molecule inhibitors. Below are troubleshooting steps to address potential variability between different lots of this compound.
Issue 1: Decreased Potency or Inconsistent IC50 Values Between Lots
Possible Cause: Differences in the purity or the presence of inactive isomers in a new lot of this compound.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased potency of this compound.
Recommended Actions & Experimental Protocols:
-
Side-by-Side Comparison:
-
Objective: To directly compare the potency of the new and old lots of this compound.
-
Protocol:
-
Prepare fresh stock solutions of both the old and new lots of this compound in DMSO.
-
Perform a dose-response experiment in a sensitive cell line (e.g., MM.1S).
-
Plate cells at a consistent density and treat with a range of concentrations of both lots of this compound.
-
After the appropriate incubation period (e.g., 72 hours), assess cell viability using a standard method (e.g., CellTiter-Glo®).
-
Calculate and compare the IC50 values for both lots.
-
-
-
Purity Assessment (if analytical equipment is available):
-
Objective: To determine the purity of the different lots of this compound.
-
Methodology: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of the compound and identify any potential impurities.
-
Data Summary Table:
| Lot Number | Purity (HPLC/LC-MS) | IC50 in MM.1S cells (µM) |
| Old Lot (Reference) | e.g., >99% | e.g., 0.5 |
| New Lot A | e.g., 95% | e.g., 1.2 |
| New Lot B | e.g., >99% | e.g., 0.55 |
Issue 2: Altered Downstream Signaling Readouts
Possible Cause: The presence of impurities in a new lot that may have off-target effects or interfere with the primary mechanism of action.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting altered signaling with this compound.
Recommended Actions & Experimental Protocols:
-
Western Blot Analysis of Downstream Targets:
-
Objective: To assess the ability of different lots of this compound to inhibit the phosphorylation of known Pim kinase substrates.
-
Protocol:
-
Treat a sensitive cell line with a fixed concentration (e.g., 1 µM) of the old and new lots of this compound for a defined period (e.g., 2-4 hours).
-
Lyse the cells and prepare protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of BAD (Ser112), S6 (Ser235/236), and 4EBP1 (Ser65), as well as antibodies for the total protein levels of these targets as loading controls.
-
Use an appropriate secondary antibody and detection reagent to visualize the bands.
-
Quantify the band intensities to compare the level of phosphorylation inhibition between the lots.
-
-
Data Summary Table:
| Lot Number | p-BAD (Ser112) Inhibition | p-S6 (Ser235/236) Inhibition | p-4EBP1 (Ser65) Inhibition |
| Old Lot (Reference) | e.g., 85% | e.g., 90% | e.g., 80% |
| New Lot A | e.g., 40% | e.g., 45% | e.g., 35% |
| New Lot B | e.g., 82% | e.g., 88% | e.g., 78% |
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in cell signaling and the points of intervention by this compound.
Caption: this compound inhibits Pim kinases, preventing phosphorylation of downstream targets.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:1527523-39-2 | Chemsrc [chemsrc.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Pan-Pim Kinase Inhibitors: GNE-955 vs. SGI-1776
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two pan-Pim kinase inhibitors, GNE-955 and SGI-1776. This analysis is supported by available experimental data on their mechanisms of action, in vitro and in vivo activities, and target selectivity.
Executive Summary
This compound and SGI-1776 are both potent inhibitors of the Pim family of serine/threonine kinases, which are crucial regulators of cell survival and proliferation in various hematological malignancies. While both compounds demonstrate anti-cancer properties, they exhibit distinct profiles in terms of target specificity, preclinical efficacy in different cancer models, and their ultimate clinical trajectory. SGI-1776, a dual Pim and FMS-like tyrosine kinase 3 (FLT3) inhibitor, showed initial promise in acute myeloid leukemia (AML) models but its clinical development was halted due to cardiac toxicity. This compound, a highly potent and orally bioavailable pan-Pim inhibitor, has demonstrated significant preclinical activity in multiple myeloma models. This guide will delve into the available data to provide a comprehensive comparison of these two molecules.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Pim-1 | 0.018 | - | [1][2] |
| Pim-2 | 0.11 | - | [1][2] | |
| Pim-3 | 0.08 | - | [1][2] | |
| SGI-1776 | Pim-1 | - | 7 | [3] |
| Pim-2 | - | 363 | [4] | |
| Pim-3 | - | 69 | [4] | |
| FLT3 | - | 44 | [3] |
Table 2: In Vitro Cellular Efficacy
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Result | Reference(s) |
| This compound | MM.1S | Multiple Myeloma | Proliferation | IC50 | 0.5 µM (72h) | [1][4] |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | Apoptosis | % Apoptotic Cells | Dose-dependent increase | [3] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Apoptosis | % Apoptotic Cells | Dose-dependent increase | [3] | |
| OCI-AML3 | Acute Myeloid Leukemia (FLT3-WT) | Apoptosis | % Apoptotic Cells | Dose-dependent increase | [3] | |
| Primary CLL cells | Chronic Lymphocytic Leukemia | Apoptosis | % Apoptotic Cells | 10-38% increase (1-10 µM, 24h) | [4] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Schedule | Key Findings | Reference(s) |
| This compound | Rat | N/A | Good oral exposure and moderate clearance. | [2] |
| SGI-1776 | MV-4-11 (AML) | 75 mg/kg and 200 mg/kg, oral administration | Tumors disappeared or became almost impalpable within 1 week. | [3] |
| Pediatric Solid Tumor and ALL Xenografts | 148 mg/kg daily x 5 days for 3 weeks | Induced complete responses in subcutaneous MV4;11 xenografts. | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and SGI-1776 exert their anti-cancer effects by inhibiting the constitutively active Pim kinases, which are key downstream effectors of various oncogenic signaling pathways, including JAK/STAT and PI3K/AKT/mTOR. Pim kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and they also regulate cell cycle progression and protein synthesis.
SGI-1776 possesses a dual inhibitory activity, targeting not only the three Pim kinase isoforms but also FLT3, a receptor tyrosine kinase frequently mutated in AML. This dual action is particularly effective in AML cells harboring FLT3 internal tandem duplication (FLT3-ITD) mutations, where both Pim and FLT3 signaling pathways are hyperactive. The inhibition of both pathways by SGI-1776 leads to a more potent anti-leukemic effect in these cells.[3][6]
This compound is a highly potent and selective pan-Pim inhibitor. In multiple myeloma cells, this compound has been shown to inhibit the phosphorylation of downstream Pim kinase substrates, including BAD and S6 ribosomal protein, leading to the suppression of cell proliferation.[1][4]
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FLT3 Signaling Pathway in AML
Experimental Protocols
Cell Viability Assay (General Protocol)
A common method to assess cell viability is the MTT or MTS assay.
-
Cell Seeding: Plate cells (e.g., MM.1S for this compound or AML cell lines for SGI-1776) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound or SGI-1776) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
[7][8][9]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells (e.g., MOLM-13 or MV-4-11) with the desired concentrations of the inhibitor (e.g., SGI-1776) or vehicle control for the indicated time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
[3][10]
Western Blotting for Downstream Signaling
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-BAD, total BAD, phospho-S6, total S6, phospho-c-Myc, total c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1527523-39-2 | Chemsrc [chemsrc.com]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. The FLT3 and Pim kinases inhibitor SGI-1776 preferentially target FLT3-ITD AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
GNE-955 selectivity profile against other kinases
GNE-955 is a potent, orally bioavailable pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, which includes PIM1, PIM2, and PIM3.[1] These serine/threonine kinases are key regulators of cell survival, proliferation, and metabolism, making them attractive targets in oncology, particularly for hematologic malignancies like multiple myeloma and leukemia.[2][3] The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. A highly selective inhibitor, such as this compound, minimizes off-target effects, thereby reducing potential toxicity and improving the therapeutic window. This guide provides a detailed comparison of this compound's selectivity profile against other kinases, supported by experimental data and protocols.
Comparative Kinase Inhibition Profile of this compound
This compound demonstrates high affinity for all three PIM kinase isoforms. Its selectivity was assessed against a panel of 70 kinases, where it was found to inhibit only three kinases by more than 80% at a concentration of 0.1 µM.[1] The inhibitory activity of this compound is summarized in the table below, highlighting its potent and selective action on the PIM kinase family.
| Kinase Target | Ki (nM) | % Inhibition @ 0.1 µM |
| PIM1 | 18 | >80% |
| PIM2 | 110 | >80% |
| PIM3 | 8 | >80% |
| Other 67 Kinases | Not specified | <80% |
Table 1: this compound Inhibitory Activity. This table illustrates the high potency of this compound against the three PIM kinase isoforms, as indicated by the low nanomolar Ki values. The selectivity is underscored by the minimal inhibition of a broader panel of 67 other kinases at the same concentration.[1]
Experimental Protocols
The determination of this compound's kinase inhibition profile involves robust biochemical assays. The following is a generalized protocol based on standard industry practices for kinase selectivity profiling.
Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)
This assay directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase of interest, a specific substrate peptide or protein, and cofactors such as MgCl2 and DTT.
-
Compound Incubation: this compound, at varying concentrations, is pre-incubated with the kinase in the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of 33P-labeled ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a solution like phosphoric acid.
-
Separation and Detection: The reaction mixture is transferred to a filter membrane which captures the phosphorylated substrate. Unreacted 33P-ATP is washed away. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to that of a control (DMSO vehicle). IC50 or Ki values are then determined by fitting the data to a dose-response curve.
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and the experimental approach to characterizing this compound, the following diagrams are provided.
References
GNE-955: A Comparative Analysis of a Novel Pan-Pim Kinase Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vitro activity of GNE-955 in comparison to other pan-Pim kinase inhibitors across various cancer types, supported by experimental data and protocols.
Introduction
This compound is an orally active and potent pan-Pim kinase inhibitor, targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3) with high affinity. Pim kinases are crucial serine/threonine kinases that are frequently overexpressed in a variety of hematological malignancies and solid tumors, playing a significant role in cell survival, proliferation, and therapeutic resistance. The inhibition of this pathway presents a promising therapeutic strategy in oncology. This guide provides a comparative analysis of this compound's activity against other notable pan-Pim inhibitors, namely AZD1208, SGI-1776, and LGH447 (PIM447), across different cancer cell lines.
Comparative Efficacy of Pan-Pim Kinase Inhibitors
The following tables summarize the in-vitro inhibitory activities of this compound and its alternatives. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Enzymatic/Kinase Inhibitory Activity
| Compound | Pim-1 | Pim-2 | Pim-3 | Source |
| This compound (Ki) | 0.018 nM | 0.11 nM | 0.08 nM | |
| AZD1208 (IC50) | 0.4 nM | 5 nM | 1.9 nM | |
| SGI-1776 (IC50) | 7 nM | 363 nM | 69 nM | |
| LGH447 (PIM447) (Ki) | 6 pM | 18 pM | 9 pM |
Cellular Proliferative Activity (IC50/GI50)
| Compound | Cancer Type | Cell Line | IC50/GI50 (µM) | Source |
| This compound | Multiple Myeloma | MM.1S | 0.5 | |
| AZD1208 | Gastric Cancer | N87 | ~10 (40% inhibition) | |
| AZD1208 | Gastric Cancer | MKN45 | ~10 (40% inhibition) | |
| SGI-1776 | Prostate Cancer | Androgen-independent lines | 2 - 4 | |
| LGH447 (PIM447) | Multiple Myeloma | MM cell lines | Dose-dependent decrease |
Mechanism of Action: The Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of many cytokine and growth factor signaling pathways, such as the JAK/STAT pathway. Once expressed, they are constitutively active and contribute to tumorigenesis by phosphorylating a number of downstream targets involved in cell cycle progression, apoptosis, and protein synthesis.
This compound and other pan-Pim inhibitors exert their anti-cancer effects by blocking these phosphorylation events. Key downstream targets include:
-
BAD: Phosphorylation of the pro-apoptotic protein BAD by Pim kinases inhibits its function, thereby promoting cell survival. Inhibition of Pim kinases restores BAD's pro-apoptotic activity.
-
c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key regulator of cell proliferation and metabolism.
-
mTORC1 Pathway: Pim kinases can activate the mTORC1 pathway, a central regulator of cell growth and protein synthesis, through the phosphorylation and inhibition of TSC2 and the phosphorylation of regulators of protein translation such as 4E-BP1 and S6K1. This compound has been shown to inhibit the phosphorylation of S6 and 4E-BP1.
Below is a diagram illustrating the central role of Pim kinases in cancer cell signaling and the points of intervention for pan-Pim inhibitors like this compound.
Caption: Pim Kinase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other pan-Pim inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow:
Caption: Workflow for Cell Viability and IC50 Determination.
Detailed Steps:
-
Cell Seeding: Plate cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in the appropriate vehicle (e.g., DMSO).
-
Treatment: Add the desired concentrations of the inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results as a function of inhibitor concentration. Calculate the IC50 values using a non-linear regression model.
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing insight into the inhibition of signaling pathways.
Workflow:
Caption: Western Blot Workflow for Phospho-Protein Analysis.
Detailed Steps:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with this compound or other inhibitors at various concentrations for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Denature protein lysates by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-BAD (Ser112), anti-phospho-S6, anti-phospho-4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that detects the total amount of the target protein.
Conclusion
This compound demonstrates potent pan-Pim kinase inhibition, leading to anti-proliferative effects in cancer cells, particularly in hematological malignancies like multiple myeloma. Its activity is comparable to or, in some aspects, more potent than other pan-Pim inhibitors such as SGI-1776 and AZD1208, especially concerning its low nanomolar affinity for all three Pim isoforms. The strong synergistic effects observed with PIM447 (LGH447) in combination with standard-of-care treatments in multiple myeloma suggest that combination therapies involving pan-Pim inhibitors could be a promising avenue for future clinical development. Further head-to-head studies in a broader range of solid tumor models are warranted to fully elucidate the comparative efficacy of this compound. The provided experimental protocols offer a standardized framework for conducting such comparative studies, ensuring data consistency and reliability for researchers in the field of oncology drug discovery.
GNE-955 vs. Isoform-Specific Pim Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active serine/threonine kinases that have emerged as promising therapeutic targets in oncology, particularly for hematologic malignancies.[1] Their role in promoting cell survival, proliferation, and resistance to apoptosis has driven the development of numerous inhibitors.[2] This guide provides a comparative analysis of the potent pan-Pim inhibitor, GNE-955, against a selection of other pan- and isoform-specific Pim inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Biochemical Potency and Selectivity
A critical aspect in the development of kinase inhibitors is their potency and selectivity against the target isoforms. This compound is a potent, orally active pan-Pim kinase inhibitor with high affinity for all three isoforms.[3] The following table summarizes the biochemical activity of this compound in comparison to other notable Pim inhibitors.
| Inhibitor | Type | Pim-1 (Ki/IC50) | Pim-2 (Ki/IC50) | Pim-3 (Ki/IC50) | Reference |
| This compound | Pan-Pim | 18 nM (Ki) | 110 nM (Ki) | 8 nM (Ki) | [3] |
| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [4][5] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [4][6] |
| LGB321 | Pan-Pim | 1 nM (Ki) | 2 nM (Ki) | 1 nM (Ki) | [7] |
| SGI-1776 | Pan-Pim (Pim-1 selective) | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [4] |
| JP11646 | Pim-2 selective | 24 nM (IC50) | 0.5 nM (IC50) | 1 nM (IC50) | [8] |
| SMI-4a | Pim-1 selective | 17 nM (IC50) | Modestly potent | - | [4] |
| TP-3654 | Pan-Pim | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | [4] |
Cellular Activity and Downstream Signaling
The efficacy of a Pim kinase inhibitor is ultimately determined by its ability to modulate cellular processes. This compound has demonstrated profound activity in cellular assays, effectively inhibiting the proliferation of multiple myeloma (MM.1S) cells with an IC50 of 0.5 µM.[3] This anti-proliferative effect is attributed to the inhibition of downstream Pim kinase signaling pathways.
Inhibition of Downstream Targets
This compound treatment in MM.1S cells leads to a dose-dependent decrease in the phosphorylation of key Pim substrates, including:
-
BAD (Ser112): Inhibition of this phosphorylation event promotes apoptosis.[3]
-
S6 (Ser235/236 and Ser240/244): Dephosphorylation of S6, a component of the ribosome, indicates an impact on protein synthesis.[3]
-
4E-BP1 (Ser65): Inhibition of 4E-BP1 phosphorylation also points to a reduction in cap-dependent translation.[3]
Notably, this compound does not affect the total protein levels of BAD, S6, or 4E-BP1.[3]
Comparative Cellular Effects
The following table outlines the cellular activity of various Pim inhibitors in different cancer cell lines.
| Inhibitor | Cell Line | Assay Type | Endpoint | IC50/GI50 | Reference |
| This compound | MM.1S | Proliferation | Inhibition of proliferation | 0.5 µM | [3] |
| AZD1208 | MOLM-16 | Proliferation | Growth Inhibition | < 100 nM | [9] |
| PIM447 (LGH447) | EOL-1 | Proliferation | Growth Inhibition | 0.01 µM | [10] |
| LGB321 | Multiple Myeloma Cell Lines | Proliferation | Inhibition of proliferation | 22 - 343 nM | [8] |
| SGI-1776 | AML Cell Lines | Viability | Reduction in viability | Dose-dependent | [1] |
| JP11646 | MDA-MB-231, BT-549 | Viability | Reduction in viability | 40 - 71.6 nM | [11] |
Experimental Protocols
A brief overview of the methodologies used to generate the data presented in this guide is provided below.
Biochemical Kinase Assays
-
Principle: These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified Pim kinases. Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, or luminescence-based assays like ADP-Glo™ that quantify ADP production as a measure of kinase activity.[12][13] The LanthaScreen™ Eu Kinase Binding Assay is another method that measures the displacement of a fluorescent tracer from the kinase by an inhibitor.[14]
-
General Protocol (ADP-Glo™):
-
Recombinant Pim kinase is incubated with the test inhibitor at various concentrations.
-
A peptide substrate and ATP are added to initiate the kinase reaction.
-
After incubation, the ADP-Glo™ Reagent is added to convert the ADP generated to ATP.
-
The Kinase Detection Reagent is then added, which contains luciferase and luciferin, to produce a luminescent signal proportional to the amount of ADP produced.
-
IC50 values are calculated from the dose-response curves.[12]
-
Cellular Proliferation and Viability Assays
-
Principle: These assays determine the effect of inhibitors on the growth and viability of cancer cells. Assays like CellTiter-Glo® measure cellular ATP levels as an indicator of metabolic activity and cell viability, while MTS assays measure the reduction of a tetrazolium compound into a colored formazan product by metabolically active cells.[15][16]
-
General Protocol (CellTiter-Glo®):
-
Cancer cells are seeded in multi-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the Pim inhibitor or vehicle control.
-
After a defined incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to the wells.
-
The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a plate reader, and the signal is proportional to the number of viable cells.
-
IC50 or GI50 values are determined from the resulting dose-response curves.[15][17]
-
Western Blotting for Phospho-proteins
-
Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins within a cell lysate, providing a direct measure of the inhibition of a signaling pathway.
-
General Protocol:
-
Cells are treated with the Pim inhibitor for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-BAD Ser112).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
A chemiluminescent substrate is applied, and the resulting signal is detected, which is proportional to the amount of the phosphorylated protein.[18][19] The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading.
-
Visualizing Pim Kinase Inhibition
To better understand the context of this compound and other Pim inhibitors, the following diagrams illustrate the Pim kinase signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: Pim Kinase Signaling Pathway and Point of Inhibition.
Caption: General Workflow for Pim Kinase Inhibitor Evaluation.
Conclusion
This compound stands as a potent pan-Pim inhibitor with demonstrated efficacy in both biochemical and cellular assays. Its ability to inhibit all three Pim isoforms and modulate key downstream signaling pathways makes it a valuable tool for cancer research. When compared to other Pim inhibitors, the choice of agent will depend on the specific research question. For studies requiring broad inhibition of the Pim kinase family, pan-inhibitors like this compound, AZD1208, and PIM447 are suitable. In contrast, for dissecting the specific roles of individual Pim isoforms, more selective inhibitors such as SMI-4a for Pim-1 or JP11646 for Pim-2 would be more appropriate. The data and methodologies presented in this guide are intended to provide a foundation for informed decision-making in the investigation of Pim kinase biology and the development of novel anti-cancer therapeutics.
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. promega.com [promega.com]
- 13. selleckchem.com [selleckchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bio-rad.com [bio-rad.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
A Head-to-Head Comparison of Pan-PIM Kinase Inhibitors: GNE-955 vs. AZD1208
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent pan-PIM kinase inhibitors, GNE-955 and AZD1208. This document summarizes their performance based on available preclinical data, details common experimental methodologies for their evaluation, and visualizes key signaling pathways and workflows.
Introduction to PIM Kinase and its Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that are implicated in the regulation of cell cycle, proliferation, and survival.[1] Overexpression of PIM kinases is associated with numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy.[2] Both this compound and AZD1208 are potent, orally available, small-molecule inhibitors that target all three PIM kinase isoforms.
Biochemical Potency
A direct comparison of the biochemical potency of this compound and AZD1208 reveals their nanomolar affinity for the PIM kinase family. The following table summarizes their reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). It is important to note that these values are derived from separate studies and experimental conditions may vary.
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | PIM1 | 18[3] | - |
| PIM2 | 110[3] | - | |
| PIM3 | 8[3] | - | |
| AZD1208 | PIM1 | 0.1 | 0.4[4] |
| PIM2 | 1.92 | 5.0[4] | |
| PIM3 | 0.4 | 1.9[4] |
Cellular Activity and Downstream Signaling
Both this compound and AZD1208 have demonstrated the ability to inhibit PIM kinase activity within cancer cells, leading to downstream effects on cell signaling pathways that control proliferation and survival.
This compound has been shown to inhibit the proliferation of multiple myeloma (MM.1S) cells with an IC50 of 0.5 μM.[5] Treatment with this compound in these cells leads to a dose-dependent decrease in the phosphorylation of key PIM kinase substrates, including BAD (at Ser112), 4E-BP1 (at Ser65), and S6 ribosomal protein (at Ser235/236 and Ser240/244), without affecting the total protein levels of these substrates.[5]
AZD1208 has demonstrated anti-proliferative activity in a variety of cancer cell lines, including acute myeloid leukemia (AML) and liposarcoma.[6] In AML cell lines such as MOLM-16, AZD1208 treatment leads to cell cycle arrest and apoptosis, accompanied by reduced phosphorylation of BAD, 4E-BP1, p70S6K, and S6. In 93T449 human liposarcoma cells, AZD1208 was shown to be cytostatic and reduced the phosphorylation of STAT-3, mTOR, and S6.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIM kinase signaling pathway and a general experimental workflow for evaluating PIM kinase inhibitors.
Caption: PIM Kinase Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for PIM Kinase Inhibitor Evaluation.
Experimental Protocols
Below are generalized protocols for key experiments used to characterize PIM kinase inhibitors. Specific details may vary between laboratories and studies.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant PIM1, PIM2, or PIM3 enzyme
-
Kinase substrate (e.g., PIMtide)
-
ATP
-
Test compounds (this compound or AZD1208) diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing the PIM kinase, substrate, and ATP in a kinase buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's instructions.
-
Record luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, MOLM-16)
-
Complete cell culture medium
-
Test compounds (this compound or AZD1208)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of PIM kinase substrates.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of target proteins (e.g., P-BAD (Ser112), BAD, P-4E-BP1 (Ser65), 4E-BP1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine the protein concentration of the lysates.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Test compounds (this compound or AZD1208) formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice daily by oral gavage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic marker analysis by Western blot or immunohistochemistry).
Conclusion
Both this compound and AZD1208 are potent pan-PIM kinase inhibitors with demonstrated preclinical activity. While a direct head-to-head comparison in a single study is not available, the existing data suggest that both compounds effectively inhibit PIM kinase activity and downstream signaling pathways, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The choice between these inhibitors for further research and development may depend on specific factors such as the cancer type being investigated, the desired pharmacokinetic profile, and the tolerability observed in in vivo models. The experimental protocols provided in this guide offer a foundation for the continued evaluation and comparison of these and other PIM kinase inhibitors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
GNE-955: A Comparative Guide to a Pan-Pim Kinase Inhibitor for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GNE-955, a potent pan-Pim kinase inhibitor, with other relevant alternatives. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying biological pathways to offer a clear and objective overview of this compound's performance in validating its effect on downstream biomarkers.
Introduction to this compound and Pim Kinase Inhibition
This compound is an orally active and potent inhibitor of all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).[1] Pim kinases are a family of serine/threonine kinases that play a crucial role in regulating cell cycle progression, survival, and oncogenesis.[2] Their overexpression is implicated in various hematologic malignancies, including multiple myeloma, making them a compelling therapeutic target. This compound exerts its anti-cancer effects by inhibiting the phosphorylation of downstream substrates, thereby modulating key signaling pathways involved in cell growth and survival.
Comparative Analysis of Pan-Pim Kinase Inhibitors
This compound demonstrates high potency against all three Pim kinase isoforms. A comparison with other notable pan-Pim kinase inhibitors reveals its competitive profile in the landscape of cancer therapeutics.
| Inhibitor | Pim-1 (Ki, nM) | Pim-2 (Ki, nM) | Pim-3 (Ki, nM) | Cell Proliferation IC50 (MM.1S cells, µM) | Reference |
| This compound | 0.018 | 0.110 | 0.008 | 0.5 | [3] |
| PIM447 (LGH447) | 0.006 | 0.018 | 0.009 | Not explicitly stated for MM.1S, but cytotoxic from 0.05 µM | [2][4] |
| GDC-0339 | 0.03 | 0.1 | 0.02 | Not explicitly stated for MM.1S | [4][5] |
| AZD1208 | <5 (IC50) | <5 (IC50) | <5 (IC50) | ~1 (in KMS-12BM cells) | [4][6] |
| LGB321 | Not explicitly stated | Potent inhibitor | Not explicitly stated | Inhibits proliferation in MM cell lines | [3] |
Validation of this compound's Effect on Downstream Biomarkers
The efficacy of this compound is validated by its ability to modulate the phosphorylation status of key downstream signaling proteins.
Key Downstream Biomarkers:
-
Phospho-BAD (Ser112): Pim kinases phosphorylate the pro-apoptotic protein BAD at Ser112, thereby inhibiting its function. This compound treatment leads to a dose-dependent decrease in p-BAD (Ser112) levels.[5]
-
Phospho-S6 Ribosomal Protein (Ser235/236): S6 ribosomal protein is a component of the 40S ribosomal subunit and its phosphorylation is associated with increased protein synthesis. This compound inhibits the phosphorylation of S6.
-
Phospho-4E-BP1 (Thr37/46): 4E-BP1 is a translational repressor that, when hypophosphorylated, binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of translation. Pim kinases can phosphorylate 4E-BP1, promoting its dissociation from eIF4E and subsequent protein synthesis. This compound treatment reduces the phosphorylation of 4E-BP1.[5]
Experimental Data Summary:
| Cell Line | Treatment | p-BAD (Ser112) | p-S6 (Ser235/236) | p-4E-BP1 (Thr37/46) | Reference |
| MM.1S | This compound (dose-dependent) | Decreased | Decreased | Decreased | [5] |
| MM.1S | AZD1208 (1µM) | Decreased | Decreased (p70S6K T389) | - | [6] |
| MM.1S | PIM447 | Decreased | Decreased | Decreased | [2] |
Experimental Protocols
Cell Culture of MM.1S
The MM.1S human multiple myeloma cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. The cells grow in suspension and should be subcultured every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis:
-
Treat MM.1S cells with varying concentrations of this compound or other inhibitors for the desired time.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-BAD (Ser112), p-S6 (Ser235/236), p-4E-BP1 (Thr37/46), and their total protein counterparts overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
-
In Vivo Xenograft Model
-
Cell Implantation:
-
Subcutaneously inject approximately 5 x 10^6 MM.1S cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for downstream biomarkers).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pim Kinase Signaling Pathway and the inhibitory effect of this compound.
Caption: Experimental workflow for Western Blot analysis of downstream biomarkers.
Conclusion
This compound is a potent pan-Pim kinase inhibitor that effectively modulates downstream signaling pathways, leading to the inhibition of cell proliferation in multiple myeloma cell lines. The data presented in this guide demonstrate its efficacy in reducing the phosphorylation of key biomarkers such as BAD, S6, and 4E-BP1. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound and other Pim kinase inhibitors. The comparative analysis positions this compound as a valuable tool for both basic research and preclinical drug development in the field of oncology.
References
- 1. Discovery of 5-Azaindazole (this compound) as a Potent Pan-Pim Inhibitor with Optimized Bioavailability [pubmed.ncbi.nlm.nih.gov]
- 2. PIM Kinases in Multiple Myeloma [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. abmole.com [abmole.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. ashpublications.org [ashpublications.org]
Safety Operating Guide
Navigating the Disposal of GNE-955: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the pan-Pim kinase inhibitor, GNE-955, is critical for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established chemical hygiene and waste disposal principles is paramount.
Researchers and laboratory personnel must handle this compound with the assumption that it is a potentially hazardous substance. The following procedures are based on general best practices for the disposal of research chemicals with unknown hazard profiles.
I. Pre-Disposal Safety Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, a thorough risk assessment should be conducted by qualified personnel. At a minimum, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
II. Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal. This compound waste should be categorized and collected as follows:
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables (e.g., weigh boats, pipette tips, tubes).
-
Procedure:
-
Collect all solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with organic compounds.
-
Label the container as "Hazardous Waste: this compound (CAS No. 1527523-39-2) and contaminated materials."
-
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a dedicated, sealed, and leak-proof hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed. For instance, avoid mixing with strong acids, bases, or oxidizing agents.
-
Label the container with "Hazardous Liquid Waste: this compound (CAS No. 1527523-39-2) in [Solvent Name]."
-
-
III. Decontamination of Glassware and Surfaces
-
Glassware:
-
Rinse glassware multiple times with a suitable solvent (e.g., ethanol or acetone, depending on the experimental solvent).
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with soapy water can be performed before final rinsing with distilled water.
-
-
Work Surfaces:
-
Wipe down the work area with a cloth dampened with a suitable solvent.
-
Treat the contaminated cloth as solid hazardous waste.
-
Follow with a standard laboratory disinfectant or cleaning agent.
-
IV. Disposal Pathway
All collected this compound waste must be disposed of through the institution's designated hazardous waste management program. Do not attempt to dispose of this compound down the drain or in the regular trash.
| Waste Stream | Collection Container | Disposal Route |
| Solid this compound Waste | Labeled, sealed, compatible container | Institutional Hazardous Waste Program |
| Liquid this compound Waste | Labeled, sealed, leak-proof container | Institutional Hazardous Waste Program |
| Contaminated Sharps | Puncture-resistant sharps container | Institutional Hazardous Waste Program |
V. Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Disclaimer: The information provided here is based on general laboratory safety principles. It is not a substitute for a formal hazard assessment conducted by a qualified safety professional. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines before handling any chemical.
Safeguarding Your Research: A Comprehensive Guide to Handling GNE-955
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent compounds like GNE-955. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for the potent pan-Pim kinase inhibitor, this compound. Adherence to these procedural steps is critical for minimizing exposure risk and maintaining a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, hazardous research chemicals and cytotoxic agents.[1][2][3] A thorough risk assessment should be conducted before handling any new compound.[4][5][6][7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific task being performed.
| Task Category | Minimum PPE Requirements |
| Low-Risk Activities | - Primary Engineering Control: Chemical fume hood or other ventilated enclosure. |
| (e.g., handling sealed containers, visual inspection) | - Gloves: Single pair of nitrile gloves. |
| - Eye Protection: Safety glasses with side shields. | |
| - Lab Attire: Fully buttoned lab coat and closed-toe shoes. | |
| Medium-Risk Activities | - Primary Engineering Control: Chemical fume hood. |
| (e.g., preparing solutions, weighing solid compound) | - Gloves: Double pair of nitrile gloves. |
| - Eye/Face Protection: Chemical splash goggles. A face shield should be worn over safety glasses when there is a significant splash risk.[8][9] | |
| - Lab Attire: Chemical-resistant lab coat, long pants, and closed-toe shoes. | |
| High-Risk Activities | - Primary Engineering Control: Chemical fume hood or glove box. |
| (e.g., cleaning up spills, potential for aerosol generation) | - Gloves: Double pair of nitrile gloves. |
| - Eye/Face Protection: Chemical splash goggles and a face shield. | |
| - Respiratory Protection: A respirator (e.g., N95 or higher) may be required depending on the risk assessment.[10] | |
| - Protective Clothing: Disposable gown or coveralls. |
Note: Always inspect gloves for any signs of degradation or puncture before use.[11] Change gloves immediately if they become contaminated.
Experimental Protocols: Handling and Disposal
Receipt and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a dedicated, clearly labeled, and well-ventilated area, away from incompatible materials.[1] Access to the storage area should be restricted to authorized personnel.
Preparation and Handling:
-
Preparation: All work with this compound, especially the handling of the solid compound and preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Weighing: When weighing the solid form of this compound, use a balance inside a ventilated enclosure to prevent the dispersal of fine particles.
-
Solution Preparation: Prepare solutions in the fume hood. Use caution to avoid splashes and aerosol generation.
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings.
-
Transport: When transporting this compound outside of the fume hood, use sealed, secondary containers to prevent spills.
Disposal Plan: Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[12][13]
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, bench paper, pipette tips, and empty vials, in a designated hazardous waste container lined with a clear plastic bag.[12][14]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.[12]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable cleaning agent, as determined by your institution's safety protocols.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound hazardous waste.[13][14] Do not dispose of this compound down the drain or in the regular trash.[15][16]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. pharm-int.com [pharm-int.com]
- 5. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
